

# Spectroscopic Profile of 5-Methyl-2pyrazinecarboxylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	5-Methyl-2-pyrazinecarboxylic acid	
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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyl-2-pyrazinecarboxylic acid** (C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub>), a key intermediate in the synthesis of various pharmaceuticals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended to support researchers, scientists, and professionals in the fields of drug development and chemical analysis.

# **Summary of Spectroscopic Data**

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-Methyl-2-pyrazinecarboxylic acid**.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
13.5 (broad)	Singlet	1H	Carboxylic acid proton (-COOH)
9.05	Singlet	1H	Pyrazine ring proton (H-3)
8.65	Singlet	1H	Pyrazine ring proton (H-6)
2.65	Singlet	3H	Methyl group protons (-CH <sub>3</sub> )
Solvent: DMSO-d <sub>6</sub>			

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.5	Carboxylic acid carbon (-COOH)
155.0	Pyrazine ring carbon (C-5)
145.0	Pyrazine ring carbon (C-2)
144.5	Pyrazine ring carbon (C-6)
143.0	Pyrazine ring carbon (C-3)
21.0	Methyl group carbon (-CH₃)
Solvent: DMSO-d <sub>6</sub> [1]	

**Table 3: IR Absorption Data** 



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3400-2400	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium	C=N and C=C stretching (Pyrazine ring)
~1300	Medium	C-O stretch (Carboxylic acid)
~900	Medium	O-H bend (out-of-plane)

Table 4: Mass Spectrometry Data (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
138	95	[M]+ (Molecular Ion)
94	100	[M - COOH + H] <sup>+</sup>
93	50	[M - COOH]+
66	40	[C4H4N]+
42	65	[C <sub>2</sub> H <sub>2</sub> N] <sup>+</sup>
39	55	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

# **Experimental Protocols**

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for reproducing these results.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A sample of 5-10 mg of 5-Methyl-2-pyrazinecarboxylic acid was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
 Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).[2][3]



- ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.
   Data was collected with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 to 64 scans. A relaxation delay of 1-2 seconds was used between pulses.
- <sup>13</sup>C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was utilized to simplify the spectrum. Due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus, a larger number of scans (typically 1024 to 4096) and a longer relaxation delay (2-5 seconds) were employed.[3]

## Infrared (IR) Spectroscopy

- Sample Preparation: The solid sample of 5-Methyl-2-pyrazinecarboxylic acid was
  analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the
  powdered sample was placed directly onto the diamond crystal of the ATR accessory.
- Data Acquisition: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over the range of 4000-400 cm<sup>-1</sup> by co-adding 32 scans at a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and subtracted from the sample spectrum.

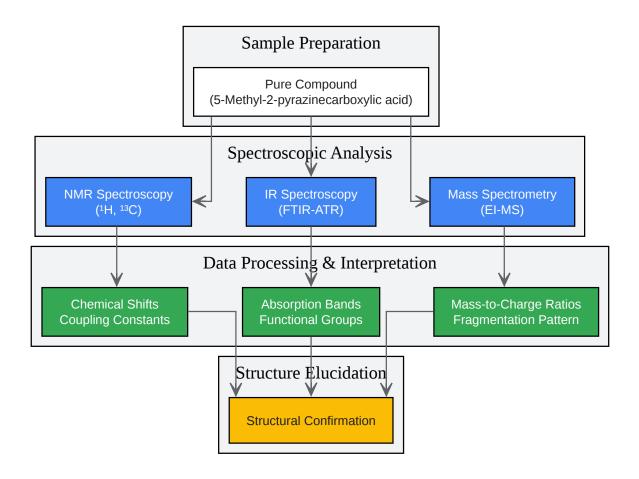
## **Mass Spectrometry (MS)**

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.
- Ionization: Electron Ionization (EI) was used as the ionization method. The sample molecules
  were bombarded with a beam of electrons with an energy of 70 eV.[4]
- Mass Analysis: The resulting positively charged fragments were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the relative abundance of each fragment.[5]

# Visualizations Spectroscopic Analysis Workflow



The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Methyl-2-pyrazinecarboxylic acid**.



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A generalized workflow for spectroscopic analysis.

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